molecular formula C15H12FN3OS B2768032 2-[(3-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-36-1

2-[(3-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B2768032
CAS RN: 896333-36-1
M. Wt: 301.34
InChI Key: OSARBWSKXCEASI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tri-substituted 1,3,5-triazines, which is the core structure of the compound , has been extensively studied . A common method involves the use of cyanuric chloride and the sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . This allows for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines .


Molecular Structure Analysis

The molecular structure of 1,3,5-triazines, including the compound , is characterized by a triazine ring, which is a six-membered aromatic ring containing three nitrogen atoms . The specific substitutions on the ring, such as the 3-fluorophenylmethylsulfanyl and 8-methylpyrido groups in the compound of interest, can greatly influence the properties and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving 1,3,5-triazines typically involve the substitution of one or more of the ring atoms . For instance, the synthesis of the compound likely involves the substitution of a chlorine atom on cyanuric chloride with a 3-fluorophenylmethylsulfanyl group .

Scientific Research Applications

Future Directions

The study and application of 1,3,5-triazines, including the compound , is a field of ongoing research . Future directions may include the development of new synthetic methods, the exploration of new biological activities, and the design of triazine-based drugs .

properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS/c1-10-5-6-19-13(7-10)17-14(18-15(19)20)21-9-11-3-2-4-12(16)8-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSARBWSKXCEASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one

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